molecular formula C19H17FN2O3 B2379697 N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide CAS No. 1797341-28-6

N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide

Cat. No. B2379697
M. Wt: 340.354
InChI Key: RVSZPQZNURXJQB-UHFFFAOYSA-N
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Description

The compound “N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,3’-piperidine]-1’-carboxamide” is a complex organic molecule. It contains a fluorophenyl group, a spiro[isobenzofuran-1,3’-piperidine] moiety, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the spiro[isobenzofuran-1,3’-piperidine] ring system suggests that the molecule may have a complex three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group might be involved in reactions with acids or bases, and the fluorophenyl group could undergo reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect the compound’s polarity, solubility, and reactivity .

Scientific Research Applications

  • Synthesis of Novel Heteropolycyclic Nitrogen Systems

    • Field : Organic Chemistry
    • Application : This research involves the synthesis of novel heteropolycyclic nitrogen systems bearing fluorine substituted pyrazolo[3,4-d] pyrimidine derived from polyfunctional π-acceptor compounds and guanidine .
    • Method : The compounds were synthesized by the interaction between N’-heteroaryl guanidine with polyfunctional π-acceptors in different media and conditions .
    • Results : The synthesized compounds were evaluated as antifungal probes in various concentrations .
  • Review of Synthetic Cathinones

    • Field : Forensic Toxicology
    • Application : This work was aimed at identifying and summarizing available data on newly emerging cathinones .
    • Method : Various online databases such as PubMed, Google Scholar, and databases of government agencies including those involved in early warning systems, were used in search of reports on the identification of newly emerging synthetic cathinones .
    • Results : The researchers identified 29 synthetic cathinones that have been detected for the first time from early 2019 to mid-2022 .
  • Synthesis of Structurally Simple Synthetic 1, 4-Disubstituted Piperidines

    • Field : Pharmacology
    • Application : The research involves the synthesis of structurally simple synthetic 1, 4-disubstituted piperidines .
    • Method : The compounds are based on a common parent skeleton with substituents at the C4 and N1 positions of the piperidyl parent fragment .
    • Results : The compounds can be grouped into three chemical classes based on the functional groups present in these substituents: ketones, alcohols, and others .
  • Synthesis of Fluorine Substituted Pyrazolo[3,4-d] Pyrimidine

    • Field : Organic Chemistry
    • Application : This research involves the synthesis of fluorine substituted pyrazolo[3,4-d] pyrimidine derived from polyfunctional π-acceptor compounds and guanidine .
    • Method : The compounds were synthesized by the interaction between N’-heteroaryl guanidine with polyfunctional π-acceptors in different media and conditions .
    • Results : The synthesized compounds were evaluated as antifungal probes in various concentrations .
  • Synthetic Piperidines

    • Field : Pharmacology
    • Application : The research involves the synthesis of structurally simple synthetic 1, 4-disubstituted piperidines .
    • Method : The compounds are based on a common parent skeleton with substituents at the C4 and N1 positions of the piperidyl parent fragment .
    • Results : The compounds can be grouped into three chemical classes based on the functional groups present in these substituents: ketones, alcohols, and others .
  • Synthesis of Fluorine Substituted Pyrazolo[3,4-d] Pyrimidine

    • Field : Organic Chemistry
    • Application : This research involves the synthesis of fluorine substituted pyrazolo[3,4-d] pyrimidine derived from polyfunctional π-acceptor compounds and guanidine .
    • Method : The compounds were synthesized by the interaction between N’-heteroaryl guanidine with polyfunctional π-acceptors in different media and conditions .
    • Results : The synthesized compounds were evaluated as antifungal probes in various concentrations .
  • Synthetic Piperidines

    • Field : Pharmacology
    • Application : The research involves the synthesis of structurally simple synthetic 1, 4-disubstituted piperidines .
    • Method : The compounds are based on a common parent skeleton with substituents at the C4 and N1 positions of the piperidyl parent fragment .
    • Results : The compounds can be grouped into three chemical classes based on the functional groups present in these substituents: ketones, alcohols, and others .

Future Directions

The study of novel compounds like this one is an important area of research in chemistry and pharmacology. Future work could involve synthesizing the compound, studying its properties, and testing its biological activity .

properties

IUPAC Name

N-(4-fluorophenyl)-3-oxospiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c20-13-6-8-14(9-7-13)21-18(24)22-11-3-10-19(12-22)16-5-2-1-4-15(16)17(23)25-19/h1-2,4-9H,3,10-12H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSZPQZNURXJQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)C(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide

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